8-Amino-2,6-dimethyloct-6-en-2-ol
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Overview
Description
8-Amino-2,6-dimethyloct-6-en-2-ol is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol This compound is characterized by the presence of an amino group, two methyl groups, and a hydroxyl group attached to an octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2,6-dimethyloct-6-en-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethyloct-6-en-2-ol with an amine source under catalytic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or platinum.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 8-Amino-2,6-dimethyloct-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds .
Scientific Research Applications
8-Amino-2,6-dimethyloct-6-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 8-Amino-2,6-dimethyloct-6-en-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
2,6-Dimethyloct-6-en-2-ol: Lacks the amino group, resulting in different chemical properties and reactivity.
8-Amino-2,6-dimethyloctane: Saturated version of the compound, with different physical and chemical properties.
8-Amino-2,6-dimethylhept-6-en-2-ol: Similar structure but with a shorter carbon chain.
Uniqueness: 8-Amino-2,6-dimethyloct-6-en-2-ol is unique due to the presence of both an amino group and a hydroxyl group on an unsaturated carbon chain.
Properties
CAS No. |
84434-62-8 |
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Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(E)-8-amino-2,6-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C10H21NO/c1-9(6-8-11)5-4-7-10(2,3)12/h6,12H,4-5,7-8,11H2,1-3H3/b9-6+ |
InChI Key |
RJZZKFVNBRIPQD-RMKNXTFCSA-N |
Isomeric SMILES |
C/C(=C\CN)/CCCC(C)(C)O |
Canonical SMILES |
CC(=CCN)CCCC(C)(C)O |
Origin of Product |
United States |
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